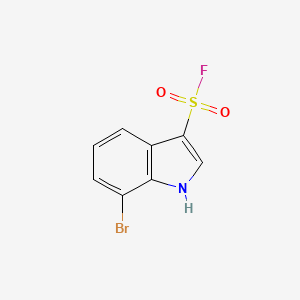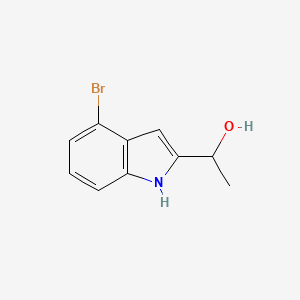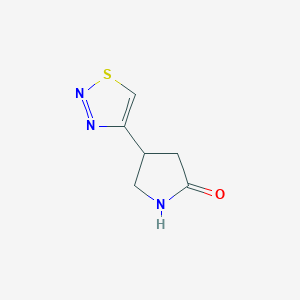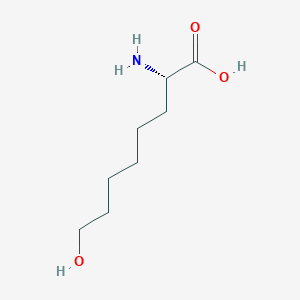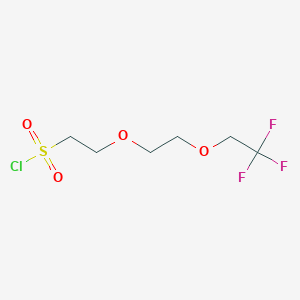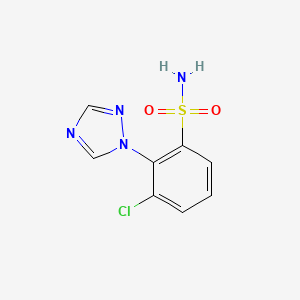
2-Chloro-1-(2-phenylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-phenylphenyl)ethanone is an organic compound with the molecular formula C14H11ClO. It is a chlorinated derivative of acetophenone and is known for its unique chemical properties and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-phenylphenyl)ethanone typically involves the chlorination of 2-phenylacetophenone. One common method is the reaction of 2-phenylacetophenone with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-phenylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenones.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-phenylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-phenylphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(2-chlorophenyl)ethanone: Similar in structure but with an additional chlorine atom on the phenyl ring.
2-Chloro-1-(2-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a phenyl group.
2-Chloro-1-(3-hydroxyphenyl)ethanone: Similar structure with a hydroxyl group on the meta position of the phenyl ring.
Uniqueness
2-Chloro-1-(2-phenylphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H11ClO |
|---|---|
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
2-chloro-1-(2-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H11ClO/c15-10-14(16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
AWEJZSHYDUIORR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


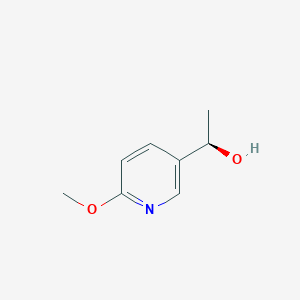
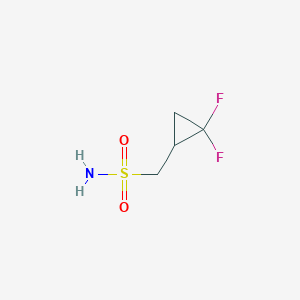

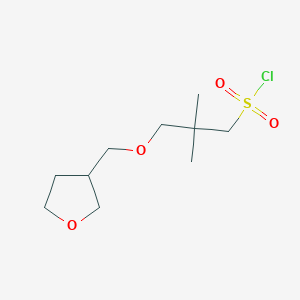
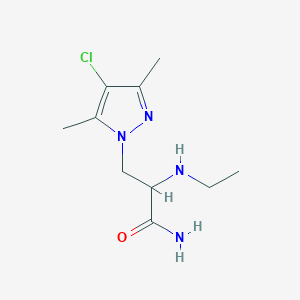
![Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride](/img/structure/B13619891.png)
